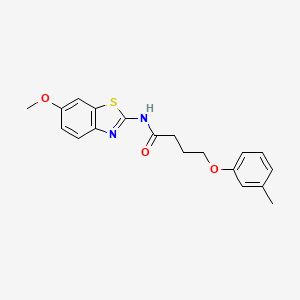

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide is a synthetic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a butanamide side chain bearing a 3-methylphenoxy moiety. Key structural attributes include:

- Benzothiazole ring: A heterocyclic system known for conferring metabolic stability and diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Methoxy substituent: Electron-donating group at the 6-position, which may influence electronic properties and binding interactions.

- Butanamide chain: A four-carbon linker with a 3-methylphenoxy group, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-5-3-6-15(11-13)24-10-4-7-18(22)21-19-20-16-9-8-14(23-2)12-17(16)25-19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXZRZNONMLFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide typically involves a multi-step process:

Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

Attachment of the Butanamide Chain: The next step involves the introduction of the butanamide chain. This can be done by reacting the benzothiazole intermediate with 4-(3-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butanamide chain can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzothiazole derivatives exhibit various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Properties : Some benzothiazole derivatives have been reported to possess anticancer activity by inducing apoptosis in cancer cells. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide may share similar properties, warranting further investigation.

- Anti-inflammatory Effects : Benzothiazole compounds are also being studied for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Agents

The compound's structural characteristics suggest it may serve as a lead compound for designing new antimicrobial agents. Research focusing on its efficacy against specific pathogens can provide insights into its potential use in clinical settings.

Cancer Therapy

Given the promising anticancer properties of related compounds, this compound could be explored as a candidate for cancer therapy. In vitro and in vivo studies are necessary to evaluate its effectiveness and safety profile.

Inflammatory Disorders

The anti-inflammatory potential of this compound could be harnessed in developing treatments for conditions such as arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated significant inhibition against specific bacterial strains, suggesting its application as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

Another research project investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The findings suggested that compounds similar to this compound exhibited dose-dependent cytotoxicity, highlighting their potential as anticancer drugs.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on benzothiazole core modifications, substituent variations, and inferred physicochemical properties.

Modifications to the Benzothiazole Core

Substituent Position and Electronic Effects

- N-(6-Chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide (): Replaces the methoxy group with a chloro substituent at the 6-position. Molecular weight: 330.83 g/mol vs. 342.41 g/mol for the target compound.

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (): Features an adamantyl group instead of the phenoxy-containing side chain. The bulky adamantane moiety enhances steric hindrance, which could impede membrane permeability but improve target specificity. Exhibits intermolecular N–H···N and C–H···O hydrogen bonds in its crystal structure, suggesting robust solid-state stability .

Trifluoromethyl Derivatives ():

- N-(6-Trifluoromethylbenzothiazol-2-yl)acetamides :

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing and lipophilic, enhancing metabolic stability and resistance to oxidative degradation.

- Example: N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide.

Variations in the Phenoxy Group

Substituent Methylation and Position

- N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-phenoxybutanamide (): Lacks the 3-methyl group on the phenoxy ring present in the target compound. The absence of methyl reduces steric bulk and lipophilicity (ClogP likely lower by ~0.5–1.0). Molecular weight: 342.41 g/mol (identical to the target compound).

- 4-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide (): Incorporates a 4-chlorophenoxy group and a methyl-substituted benzothiazole. The chlorine atom increases polarity and may enhance halogen bonding interactions. Molecular weight: 436.95 g/mol (higher due to the extended aryl system).

Acetamide vs. Butanamide Linkers ():

- N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide: Substitutes the butanamide chain with a shorter acetamide linker. The reduced chain length decreases lipophilicity (ClogP ~1.0 lower) and may limit membrane penetration. Molecular weight: 388.48 g/mol vs. 342.41 g/mol for the target compound.

Physicochemical and Structural Implications

| Compound Name | Substituents (Benzothiazole) | Side Chain Features | Molecular Weight (g/mol) | Key Inferred Properties |

|---|---|---|---|---|

| Target Compound | 6-OCH₃ | 4-(3-methylphenoxy)butanamide | 342.41 | Moderate lipophilicity, steric bulk |

| N-(6-Cl-benzothiazol-2-yl)-4-phenylbutanamide | 6-Cl | 4-phenylbutanamide | 330.83 | Higher polarity, potential halogen bonding |

| 2-(Adamantan-1-yl)-N-(6-OCH₃-benzothiazol-2-yl)acetamide | 6-OCH₃ | Adamantyl-acetamide | Not provided | High steric hindrance, crystalline stability |

| N-(6-CF₃-benzothiazol-2-yl)-2-(3-OCH₃-phenyl)acetamide | 6-CF₃ | 3-methoxyphenyl-acetamide | Not provided | Enhanced metabolic stability |

| 4-(4-Cl-phenoxy)-N-[4-(6-CH₃-benzothiazol-2-yl)phenyl]butanamide | 6-CH₃ | 4-Cl-phenoxy, extended aryl system | 436.95 | Increased molecular size, halogen interactions |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antitumor , antioxidant , and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 342.41 g/mol

Antitumor Activity

Several studies have investigated the antitumor properties of benzothiazole derivatives, including this compound. The compound's structure suggests that it may interact with cellular mechanisms that regulate tumor growth.

Case Study: Antiproliferative Effects

A study focused on the antiproliferative activity of related benzothiazole compounds demonstrated significant effects against various cancer cell lines. The results indicated that:

- IC50 Values : The compound exhibited IC50 values ranging from 1.2 to 5.3 μM against different tumor cell lines, indicating strong antiproliferative activity.

- Mechanism of Action : The presence of specific substituents on the benzothiazole core was essential for enhancing selectivity and potency against cancer cells. For instance, compounds with hydroxyl and methoxy groups showed improved activity compared to their counterparts without these modifications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

Evaluation Methods

- DPPH Assay : This method measures the ability of a compound to scavenge free radicals.

- ABTS Assay : This assay evaluates the capacity to neutralize ABTS radicals.

- FRAP Assay : This test assesses the reducing power of antioxidants.

Findings

The compound demonstrated significant antioxidant activity across all three methods, outperforming standard antioxidants like BHT (butylated hydroxytoluene). The introduction of methoxy groups was particularly beneficial in enhancing its radical scavenging ability .

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have been widely studied, with promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In vitro studies have shown that:

- The MIC for this compound against Staphylococcus aureus and Escherichia coli was found to be as low as 8 μM, indicating potent antibacterial effects.

- Compounds with additional hydroxyl or methoxy groups displayed enhanced activity against E. faecalis and other strains .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.